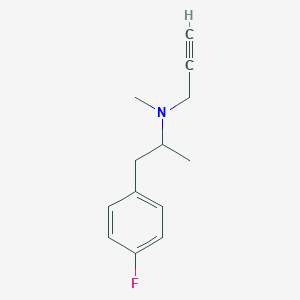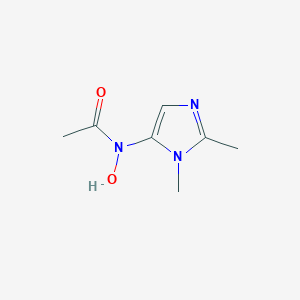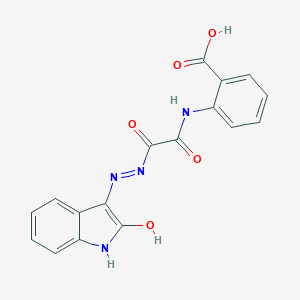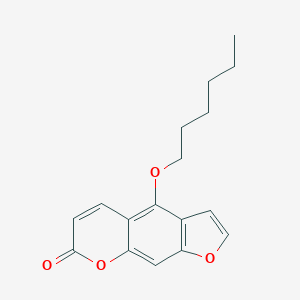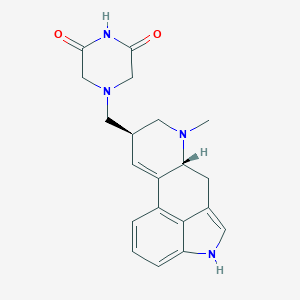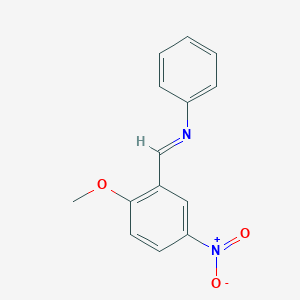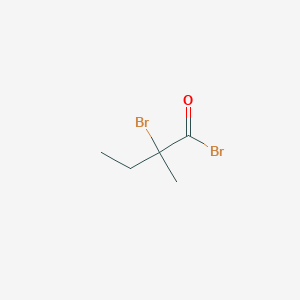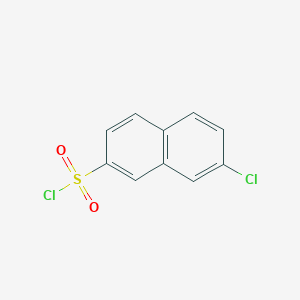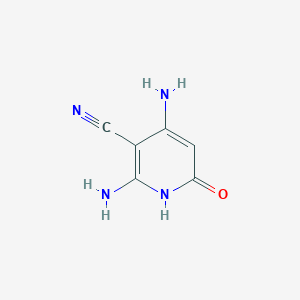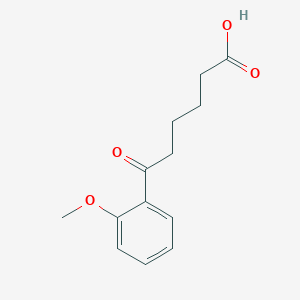
6-(2-Methoxyphenyl)-6-oxohexanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 6-(2-Methoxyphenyl)-6-oxohexanoic acid often involves condensation reactions, as seen in the synthesis of related esters and acids. For example, the synthesis of 2-methoxy-benzoic acid esters involves condensation with various aldehydes and ketones under catalytic conditions, which may offer insights into potential synthetic pathways for 6-(2-Methoxyphenyl)-6-oxohexanoic acid (Zhao et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 6-(2-Methoxyphenyl)-6-oxohexanoic acid reveals the importance of conjugated systems and hydrogen bonding in determining their stability and reactivity. Single-crystal X-ray diffraction studies provide valuable information on bond lengths, angles, and the overall geometry of these molecules, which are crucial for understanding the structural characteristics of 6-(2-Methoxyphenyl)-6-oxohexanoic acid (Jin-Hao et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 6-(2-Methoxyphenyl)-6-oxohexanoic acid and its analogs can exhibit a range of reactivities depending on the functional groups present. For instance, Dieckmann condensation has been reported as an unexpected pathway in the synthesis of related compounds, highlighting the complexity of reactions that such molecules can undergo (Balo et al., 2000).
Physical Properties Analysis
The physical properties of 6-(2-Methoxyphenyl)-6-oxohexanoic acid, such as solubility, melting point, and crystal structure, are influenced by its molecular geometry and intermolecular forces. Research on similar compounds provides insights into how such properties might be predicted for 6-(2-Methoxyphenyl)-6-oxohexanoic acid. For example, the crystal structure analysis helps in understanding the solid-state properties and potential applications of these molecules (Kaur et al., 2012).
Applications De Recherche Scientifique
Leukotriene Synthesis : A key intermediate in leukotriene synthesis, derived from 6-(2-Methoxyphenyl)-6-oxohexanoic acid, can be synthesized from 2-cyclohexen-1-one using Schreiber's unsymmetrical ozonolysis (Hayes & Wallace, 1990).
Anti-Inflammatory Applications : Derivatives such as 6-aroyl-4-oxohexanoic acids have been prepared and shown potential as anti-inflammatory compounds (Short & Rockwood, 1969).
Pharmaceutical Analysis : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a related compound, has been used to identify important thiols in pharmaceutical formulations through fluorescent adducts (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Microbial Reduction Studies : Microbial reduction of derivatives of 6-(2-Methoxyphenyl)-6-oxohexanoic acid using Schizosaccharomyces pombe has been explored, revealing potential biochemical applications (Lee, Yan, & Wang, 1997).
Ion Fragmentation Studies : Research into the fragmentation behavior of small oxocarboxylic acids, including 5-oxohexanoic acid, a closely related compound, has provided insights into ion fragmentation mechanisms (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).
Catalyzed Oxidation : The oxidation of certain ketones by dioxygen catalyzed by vanadium-containing heteropolyanions leads to the production of 6-oxoheptanoic acid, demonstrating its role in chemical synthesis (Atlamsani, Brégeault, & Ziyad, 1993).
Orientations Futures
Propriétés
IUPAC Name |
6-(2-methoxyphenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-17-12-8-4-2-6-10(12)11(14)7-3-5-9-13(15)16/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMUVGPYRUXXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645316 | |
| Record name | 6-(2-Methoxyphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyphenyl)-6-oxohexanoic acid | |
CAS RN |
107151-39-3 | |
| Record name | 6-(2-Methoxyphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



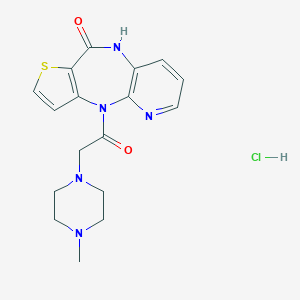
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
